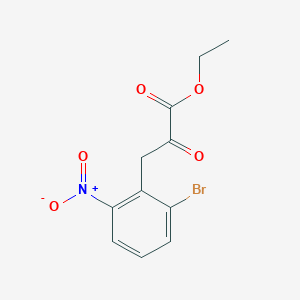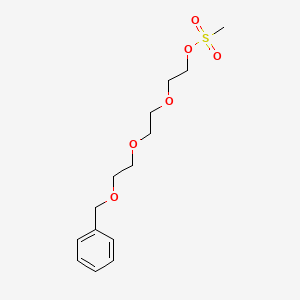
Benzyl-PEG3-MS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl-PEG3-MS is typically synthesized through a stepwise addition of ethylene glycol monomers. The synthesis involves the use of a solid support, such as Wang resin, which contains the 4-benzyloxy benzyl alcohol function . The synthetic cycle consists of deprotonation, Williamson ether formation (coupling), and detritylation. Cleavage of PEGs from the solid support is achieved with trifluoroacetic acid .
Industrial Production Methods
In industrial settings, the production of this compound involves the polymerization of ethylene oxide. This process is often carried out in a controlled environment to ensure high purity and yield. The mesylation step is performed using methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the mesyl group .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-PEG3-MS primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl group, which is a good leaving group . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a benzyl-PEG3-amine derivative .
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG3-MS is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Wirkmechanismus
Benzyl-PEG3-MS exerts its effects primarily through its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl-PEG2-MS: Similar to Benzyl-PEG3-MS but with a shorter PEG chain.
Benzyl-PEG4-MS: Similar to this compound but with a longer PEG chain.
Methoxy-PEG3-MS: Contains a methoxy group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific PEG chain length and the presence of a benzyl group, which provides distinct physicochemical properties. The mesyl group also makes it highly reactive in nucleophilic substitution reactions, enhancing its utility in various synthetic applications .
Eigenschaften
Molekularformel |
C14H22O6S |
|---|---|
Molekulargewicht |
318.39 g/mol |
IUPAC-Name |
2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C14H22O6S/c1-21(15,16)20-12-11-18-8-7-17-9-10-19-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
InChI-Schlüssel |
MEUSATKDKDWEPY-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCOCCOCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)
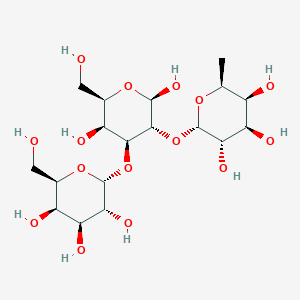
![Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-](/img/structure/B15061913.png)
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
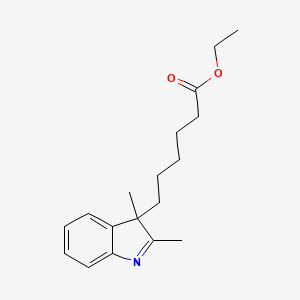
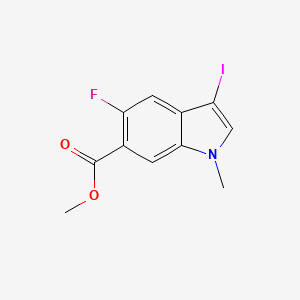
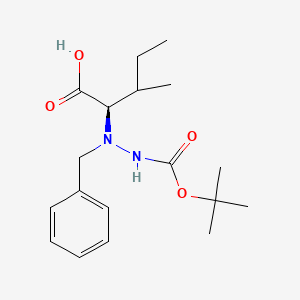
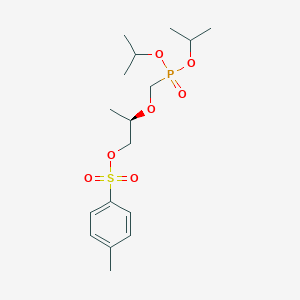
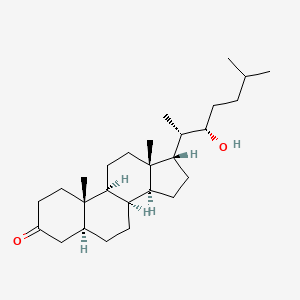
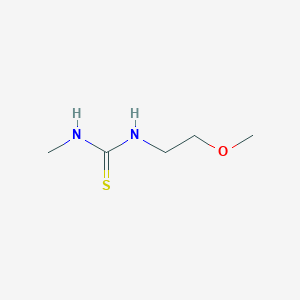
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
